[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
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Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of chemical and biological properties and are a central scaffold in many pharmaceuticals . Azetidines, on the other hand, are four-membered cyclic amines. They are less common but have been gaining attention in drug discovery .
Synthesis Analysis
The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction, which is a type of click chemistry . This reaction involves the cycloaddition of an organic azide and an alkyne to form a triazole . For azetidines, one common method of synthesis involves the reaction of a beta-amino acid with an acylating agent .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Azetidines have a four-membered ring with one nitrogen and three carbon atoms .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry . Azetidines, due to their strained ring structure, can undergo ring-opening reactions .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds that are resistant to hydrolysis, oxidation, reduction, and enzymatic degradation . Azetidines, due to their strained ring structure, can be more reactive .Future Directions
properties
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-17-5-6-18-20/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUWRDEQLVPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole |
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